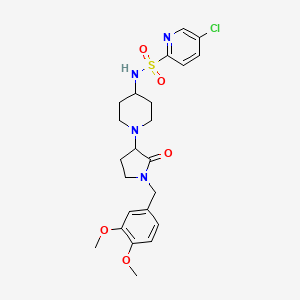
AChE-IN-56
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-56 is a compound known for its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where maintaining higher levels of acetylcholine can help alleviate symptoms related to memory and cognitive functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-56 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions typically include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or other suitable organic solvents
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
AChE-IN-56 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve mild temperatures and organic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions may vary from room temperature to elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. Conditions usually involve low temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.
科学的研究の応用
AChE-IN-56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Neuroprotection: It is used in studies related to neurodegenerative diseases like Alzheimer’s disease, where it helps in maintaining higher levels of acetylcholine in the brain.
Drug Development: This compound serves as a lead compound in the development of new acetylcholinesterase inhibitors with improved efficacy and safety profiles.
Biochemical Studies: It is used to study the biochemical pathways involving acetylcholinesterase and its role in neurotransmission.
Molecular Docking Studies: Researchers use this compound in molecular docking studies to understand its interactions with acetylcholinesterase and other molecular targets.
作用機序
AChE-IN-56 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues . The binding of this compound induces conformational changes in the enzyme, further enhancing its inhibitory effect .
類似化合物との比較
AChE-IN-56 is unique in its structure and mechanism of action compared to other acetylcholinesterase inhibitors . Some similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a distinct structure and mode of action.
This compound stands out due to its specific binding interactions and neuroprotective properties, making it a valuable compound in the field of neurodegenerative disease research .
特性
分子式 |
C23H29ClN4O5S |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
5-chloro-N-[1-[1-[(3,4-dimethoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C23H29ClN4O5S/c1-32-20-5-3-16(13-21(20)33-2)15-28-12-9-19(23(28)29)27-10-7-18(8-11-27)26-34(30,31)22-6-4-17(24)14-25-22/h3-6,13-14,18-19,26H,7-12,15H2,1-2H3 |
InChIキー |
XPQRAJKCHFNTPS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=NC=C(C=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





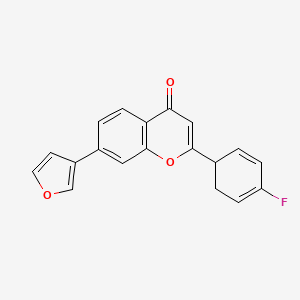
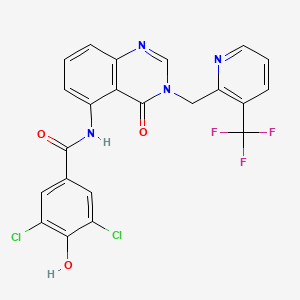
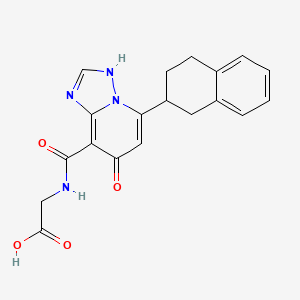

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
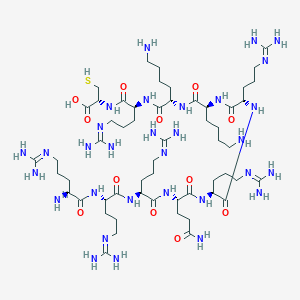
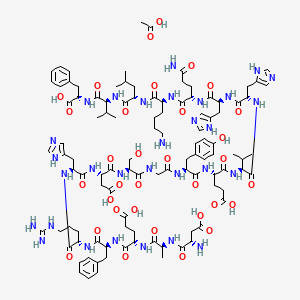

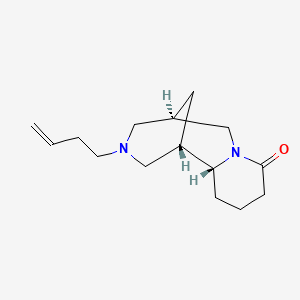
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)
